4-Amino-3-methylbenzene-1-thiol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-3-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCJCMAGAZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Methylbenzene 1 Thiol
Reactions Involving the Thiol Group
The thiol (-SH) group is a key site for various chemical modifications, including alkylation, acylation, and oxidation. Its reactivity is significantly influenced by the tautomeric equilibrium it exhibits with its thione form.
S-Alkylation and S-Acylation Reactions
The sulfur atom in the thiol group is a soft nucleophile, readily participating in substitution reactions with electrophiles such as alkyl halides and acyl halides. This process, known as S-alkylation or S-acylation, leads to the formation of thioethers and thioesters, respectively. These reactions typically proceed under basic conditions, which deprotonate the thiol to form the more nucleophilic thiolate anion.
S-alkylation is a common strategy for introducing various organic moieties onto the sulfur atom. For instance, the reaction of similar triazole-thiol structures with halo-ketones, like 2-bromo-1-phenylethanone in the presence of a base like cesium carbonate, results in the exclusive S-alkylation product. mdpi.com This type of reaction is fundamental in creating more complex molecules from simple thiol precursors. researchgate.net
S-acylation can be achieved using acylating agents like acyl chlorides. This reaction is a key step in the synthesis of more complex heterocyclic systems. For example, the acylation of aminomercaptotriazoles can be a precursor step to intramolecular cyclization, leading to the formation of fused ring systems like s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org
Table 1: Examples of S-Alkylation and S-Acylation Reactions This table presents representative reactions based on known transformations of similar thiol-containing heterocyclic compounds.
| Reactant (Thiol) | Electrophile | Base/Catalyst | Product | Product Class |
|---|---|---|---|---|
| 4-Amino-3-methylbenzene-1-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ | 2-((4-Amino-3-methylphenyl)thio)-1-phenylethan-1-one | Thioether (Ketone) |
| This compound | Benzoyl Chloride | Pyridine | S-(4-Amino-3-methylphenyl) benzothioate | Thioester |
| This compound | Chloroacetic Acid | Sodium Acetate | 2-((4-Amino-3-methylphenyl)thio)acetic acid | Thioether (Carboxylic Acid) |
Oxidation Reactions and Disulfide Formation
The thiol group is susceptible to oxidation, a reaction that is central to many biological processes and synthetic methodologies. nih.gov Oxidation of this compound can lead to several products, with the most common being the corresponding disulfide. The oxidation of two thiol molecules yields a disulfide, forming a sulfur-sulfur bond. researchgate.net
This transformation can be achieved using a variety of oxidizing agents. Mild oxidizing agents such as dimethyl sulfoxide (B87167) (DMSO) or hydrogen peroxide (H₂O₂) are often employed for the selective conversion of thiols to disulfides. researchgate.netorganic-chemistry.org The reaction generally proceeds in a two-step process involving an intermediate species. nih.gov The resulting product from the dimerization of this compound is 4,4'-diamino-3,3'-dimethyldiphenyl disulfide. This disulfide linkage can often be reversed under reducing conditions, a property that is exploited in various chemical applications.
Further oxidation with stronger oxidizing agents can lead to the formation of sulfonic acids. For example, a mixture of hydrogen peroxide and thionyl chloride can convert thiols directly into the corresponding sulfonyl chlorides. researchgate.net
Role of Thiol-Thione Tautomerism in Reactivity
Compounds containing a thiol group adjacent to a nitrogen atom within a heterocyclic or aromatic system can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S). science.govnih.gov This is the case for many triazole-thiol derivatives, which are structurally related to aminothiophenols. jocpr.comjocpr.com The equilibrium between these two forms is a critical factor governing the molecule's reactivity. jocpr.com
Theoretical and experimental studies on similar heterocyclic systems have shown that the thione form is generally the more stable and predominant tautomer in the gas phase and in neutral or acidic solutions. jocpr.comnih.gov However, in an alkaline medium, the equilibrium shifts towards the thiol form due to the deprotonation of the thiol group to form the thiolate anion. jocpr.com
This tautomeric shift is crucial for understanding the reactivity of this compound. For instance, S-alkylation reactions proceed via the thiolate anion, which is derived from the thiol tautomer. mdpi.com Therefore, these reactions are typically carried out in the presence of a base to favor the formation of the reactive thiol form. The predominance of the thione form under neutral conditions can influence its spectroscopic properties and its participation in other types of reactions.
Reactions Involving the Amino Group
The primary amino (-NH₂) group on the aromatic ring is another site of significant reactivity, primarily acting as a nucleophile. It can undergo acylation, sulfonamidation, and condensation reactions to yield a variety of important derivatives.
Acylation and Sulfonamidation Reactions
The amino group readily reacts with acylating agents like acyl chlorides and acid anhydrides to form stable amide derivatives. This reaction, often carried out in the presence of a base to neutralize the acid byproduct, is a standard method for protecting the amino group or for synthesizing biologically active amides. For example, reacting 4-amino-5-substituted-1,2,4-triazole-3-thiols with substituted benzoyl chlorides yields the corresponding N-acylated amides. researchgate.net
Sulfonamidation involves the reaction of the amino group with a sulfonyl chloride, creating a sulfonamide linkage (-SO₂-NH-). Sulfonamides are a critical class of compounds in medicinal chemistry. ekb.eg The synthesis of sulfonamides from this compound can be approached by first converting the thiol group into a sulfonyl chloride. This is achieved through oxidative chlorination, for instance using reagents like H₂O₂/SOCl₂. researchgate.netresearchgate.net The resulting sulfonyl chloride can then react with an external amine, or in an intermolecular fashion, the amino group of another molecule can attack the sulfonyl chloride to form the sulfonamide. A more direct route involves the reaction of the amino group with a pre-formed sulfonyl chloride.
Table 2: Examples of Amino Group Acylation and Sulfonamidation This table presents representative reactions for the amino functional group.
| Reactant (Amine) | Reagent | Reaction Type | Product | Product Class |
|---|---|---|---|---|
| This compound | Acetyl Chloride | N-Acylation | N-(4-Mercapto-2-methylphenyl)acetamide | Amide |
| This compound | Benzenesulfonyl Chloride | N-Sulfonamidation | N-(4-Mercapto-2-methylphenyl)benzenesulfonamide | Sulfonamide |
Condensation Reactions with Carbonyl Compounds for Schiff Base Formation
The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. davidpublisher.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group, -N=CH-). nih.gov
The formation of Schiff bases is a widely utilized reaction in organic synthesis, as the resulting imines are versatile intermediates for the synthesis of numerous other compounds and are themselves studied for various applications. researchgate.netnih.gov The reaction of 4-amino-3-substituted-1,2,4-triazole-3-thiol derivatives with various substituted benzaldehydes is a well-documented method for producing Schiff bases. researchgate.netscirp.org These reactions are typically catalyzed by an acid and are often reversible. nih.gov The stability of the resulting Schiff base can be enhanced if the azomethine group is part of a conjugated system. nih.gov
Diazotization Reactions (as a precursor to diazonium salts)
The primary aromatic amino group in this compound can undergo diazotization, a fundamental transformation in organic chemistry. This process involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). rsc.org The reaction converts the amino group into a diazonium salt. lkouniv.ac.in
The mechanism begins with the formation of the nitrosonium cation (NO⁺) from nitrous acid in an acidic medium. This electrophilic species is then attacked by the nucleophilic nitrogen of the amino group. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the aromatic diazonium cation. lkouniv.ac.in The resulting diazonium salt is a highly valuable synthetic intermediate. The diazo group can be replaced by a wide variety of functional groups—including halogens, cyano, hydroxyl, and thiol groups—through reactions like the Sandmeyer, Balz-Schiemann, and Gomberg-Bachmann reactions. lkouniv.ac.in Furthermore, diazonium salts are key electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols and anilines to produce intensely colored azo dyes. rsc.orgajchem-a.com While the thiol group's presence might require specific reaction conditions to prevent unwanted side reactions, the diazotization of the amino moiety provides a powerful tool for further molecular derivatization.
Dual Reactivity in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. taylorandfrancis.comresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. taylorandfrancis.com
This compound is an ideal candidate for MCRs due to its dual nucleophilic character, possessing both an amino and a thiol group. This allows it to participate in reaction cascades where each functional group reacts in sequence or concertedly with other components. For instance, in analogous systems, thiophenols have been shown to participate in three-component reactions with o-phenylenediamines and paraformaldehyde to construct N-thiomethyl benzimidazoles. rsc.orgnih.gov The dual reactivity of this compound enables its use as a versatile building block in the one-pot synthesis of complex heterocyclic structures, which is a significant advantage in drug discovery and materials science. ajrconline.org
Cyclization Reactions for Heterocyclic Scaffold Construction
The ortho-disposition of the amino and thiol groups on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of fused and non-fused nitrogen- and sulfur-containing heterocycles. These functional groups can act as a dinucleophile in cyclization reactions with various electrophilic partners.
The 1,2,4-triazole (B32235) nucleus is a key structural motif in many pharmacologically active compounds. dergipark.org.tr 4-Amino-3-substituted-5-mercapto-1,2,4-triazoles are versatile intermediates for creating more complex heterocyclic systems. researchgate.net One of the most common methods to synthesize 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols begins with a carboxylic acid hydrazide, which is reacted with carbon disulfide in an alkaline medium, followed by cyclization with hydrazine (B178648) hydrate (B1144303). dergipark.org.trmdpi.com
Furthermore, the 4-amino-5-mercapto-1,2,4-triazole core can be used to build fused heterocyclic systems. For example, condensation with various aromatic acids in the presence of phosphorus oxychloride yields 3,6-disubstituted- Current time information in Bangalore, IN.csic.esarabjchem.orgtriazolo[3,4-b] Current time information in Bangalore, IN.arabjchem.orgmdpi.comthiadiazoles. arabjchem.orgresearchgate.net Reaction with cyanogen (B1215507) bromide is an effective method for producing 6-amino-substituted s-triazolo[3,4-b]-1,3,4-thiadiazoles. clockss.org
Table 1: Selected Synthetic Routes to 1,2,4-Triazole-based Heterocycles
| Starting Material Class | Reagent(s) | Product Class | Reference(s) |
|---|---|---|---|
| Carboxylic Acid Hydrazide | 1. CS₂, KOH 2. Hydrazine Hydrate | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | dergipark.org.trmdpi.com |
| 4-Amino-5-mercapto-1,2,4-triazole | Aromatic Acids, POCl₃ | 3,6-Disubstituted- Current time information in Bangalore, IN.csic.esarabjchem.orgtriazolo[3,4-b] Current time information in Bangalore, IN.arabjchem.orgmdpi.comthiadiazole | arabjchem.orgresearchgate.net |
| 4-Amino-5-mercapto-1,2,4-triazole | Aryl/Alkyl Isothiocyanates | 3,6-Disubstituted-amino- Current time information in Bangalore, IN.csic.esarabjchem.orgtriazolo[3,4-b] Current time information in Bangalore, IN.arabjchem.orgmdpi.comthiadiazole | arabjchem.org |
| 4-Amino-5-mercapto-1,2,4-triazole | Cyanogen Bromide | 6-Amino-3-substituted-s-triazolo[3,4-b]-1,3,4-thiadiazole | clockss.org |
The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle known for a range of biological activities. mdpi.comrsc.org A common route to 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide (B42300) precursors. mdpi.com These thiosemicarbazides can be cyclized under acidic conditions, for example, using concentrated sulfuric acid, to yield aminothiadiazoles. mdpi.commdpi.com
Alternatively, 4-amino-5-mercapto-s-triazoles, which are structurally related to the title compound, can be directly condensed with carboxylic acids using a dehydrating agent like phosphorus oxychloride to form fused s-triazolo[3,4-b]-1,3,4-thiadiazole systems. clockss.org This reaction involves the intramolecular cyclization of an acylated intermediate. This strategy highlights how the amino and thiol groups of a precursor like this compound can be leveraged to construct the thiadiazole ring system.
Table 2: Reagents for Synthesis of 1,3,4-Thiadiazole Derivatives
| Intermediate/Precursor | Cyclizing/Condensing Agent | Product Type | Reference(s) |
|---|---|---|---|
| Acyl Thiosemicarbazides | Conc. H₂SO₄ | Amino-1,3,4-thiadiazole | mdpi.commdpi.com |
| 4-Amino-5-mercapto-1,2,4-triazole & Carboxylic Acid | Phosphorus Oxychloride (POCl₃) | Fused Triazolo-Thiadiazole | arabjchem.orgclockss.org |
| Phenylthiosemicarbazide & Cinnamic Acid | Phosphorus Oxychloride (POCl₃) | Substituted 1,3,4-Thiadiazole | rsc.org |
The structure of this compound, an o-aminothiophenol derivative, makes it an ideal starting material for the synthesis of benzothiazoles. The condensation of o-aminothiophenols with carboxylic acids or their derivatives is a fundamental method for constructing the benzothiazole (B30560) ring. mdpi.com This reaction is typically carried out by heating the reactants, often in the presence of a catalyst and dehydrating agent such as polyphosphoric acid (PPA). mdpi.com The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to afford the final benzothiazole product. This robust reaction provides access to a wide array of 2-substituted benzothiazoles.
The formation of heterocyclic rings from this compound and its derivatives involves key mechanistic steps like cyclocondensation and cyclodehydration.
Cyclocondensation: The synthesis of benzothiazoles from o-aminothiophenols and carboxylic acids serves as a prime example. The proposed mechanism begins with the acylation of the more nucleophilic amino group by the carboxylic acid (often activated by the catalyst) to form a 2-mercaptoanilide intermediate. This is followed by an intramolecular nucleophilic attack from the thiol sulfur onto the carbonyl carbon of the amide. The final step is a dehydration reaction that eliminates a molecule of water to yield the aromatic benzothiazole ring. mdpi.com
Cyclodehydration: The conversion of acyl thiosemicarbazides into 1,3,4-thiadiazoles is a classic cyclodehydration reaction. mdpi.com In the presence of a strong acid like concentrated H₂SO₄, the carbonyl oxygen of the acyl group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates an intramolecular attack by the adjacent thiol-like sulfur atom. Subsequent proton transfers and the elimination of a water molecule result in the formation of the stable, aromatic 1,3,4-thiadiazole ring. mdpi.com Similar acid-catalyzed cyclodehydration mechanisms are central to the formation of 1,3,4-oxadiazoles from acyl semicarbazides and are a cornerstone of heterocyclic synthesis. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium Nitrite |
| Nitrous Acid |
| Paraformaldehyde |
| N-thiomethyl benzimidazoles |
| 1,2,4-Triazole |
| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol |
| Carbon Disulfide |
| Hydrazine Hydrate |
| Phosphorus Oxychloride |
| Current time information in Bangalore, IN.csic.esarabjchem.orgtriazolo[3,4-b] Current time information in Bangalore, IN.arabjchem.orgmdpi.comthiadiazole |
| Cyanogen Bromide |
| 1,3,4-Thiadiazole |
| Thiosemicarbazide |
| Sulfuric Acid |
| Benzothiazole |
| Polyphosphoric Acid (PPA) |
| 2-mercaptoanilide |
| 1,3,4-Oxadiazole |
| Acyl semicarbazide |
Iv. Spectroscopic and Structural Elucidation Techniques for 4 Amino 3 Methylbenzene 1 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the hydrogen and carbon environments within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-Amino-3-methylbenzene-1-thiol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the thiol proton.
The aromatic region would typically display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect to see signals corresponding to an AMX spin system. The chemical shifts are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups and the weakly donating thiol (-SH) group. The amine protons often appear as a broad singlet, the position of which can be concentration and solvent-dependent. The methyl group protons will appear as a sharp singlet, typically in the upfield region, while the thiol proton also gives a singlet, with a chemical shift that can vary depending on solvent, concentration, and hydrogen bonding.
Analysis of related structures, such as 4-amino-3-methylphenol (B1666317) and 2-methylthiophenol derivatives, helps in predicting the approximate chemical shifts. researchgate.netchemicalbook.com
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic H (C2-H) | ~7.0-7.2 | d (doublet) | Ortho to the thiol group. |
| Aromatic H (C5-H) | ~6.6-6.8 | d (doublet) | Ortho to the amino group. |
| Aromatic H (C6-H) | ~6.8-7.0 | dd (doublet of doublets) | Coupled to both H-2 and H-5. |
| -CH₃ (Methyl) | ~2.1-2.3 | s (singlet) | Attached to the aromatic ring. |
| -NH₂ (Amine) | ~3.5-5.0 | s (broad singlet) | Chemical shift is variable; exchanges with D₂O. |
| -SH (Thiol) | ~3.0-4.0 | s (singlet) | Chemical shift is variable; exchanges with D₂O. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound will produce a distinct signal. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) than in ¹H NMR, which typically results in a spectrum with one peak per carbon atom, avoiding the signal overlap often seen in proton spectra. pressbooks.pub
The aromatic carbons will resonate in the downfield region (typically 110-150 ppm). The carbons directly attached to the substituents (-NH₂, -CH₃, -SH) will have their chemical shifts significantly influenced by the electronic nature of these groups. The carbon attached to the amino group (C-4) and the carbon attached to the thiol group (C-1) are expected to be the most affected. The methyl carbon will appear at a characteristic upfield chemical shift. Data from related compounds like methylbenzene and substituted benzothiazoles informs these assignments. rsc.orgdocbrown.info
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-1 (-SH) | ~125-130 | Carbon bearing the thiol group. |
| C-2 | ~135-140 | Aromatic CH. |
| C-3 (-CH₃) | ~120-125 | Carbon bearing the methyl group. |
| C-4 (-NH₂) | ~145-150 | Carbon bearing the amino group. |
| C-5 | ~115-120 | Aromatic CH. |
| C-6 | ~130-135 | Aromatic CH. |
| -CH₃ (Methyl) | ~15-20 | Aliphatic carbon. |
While 1D NMR spectra provide fundamental structural data, complex molecules or isomeric mixtures often require advanced, two-dimensional (2D) NMR techniques for unambiguous assignment. nih.govipb.ptresearchgate.net For this compound and its derivatives, techniques such as COSY, HSQC, and HMBC are invaluable. diva-portal.orgscribd.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. researchgate.net A COSY spectrum of this compound would show cross-peaks between adjacent aromatic protons, confirming their connectivity and helping to assign the AMX spin system on the ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate protons with their directly attached carbons (¹J-coupling). libretexts.orguvic.ca An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl proton signal to the methyl carbon signal, confirming the assignments made in the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying the presence of specific functional groups.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups.
For this compound, the key functional groups—amine, thiol, and the substituted aromatic ring—give rise to characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear as a doublet in the 3300-3500 cm⁻¹ region. The S-H stretch of the thiol group is often weak and appears around 2550-2600 cm⁻¹. mdpi.com Aromatic C-H stretching occurs just above 3000 cm⁻¹, while the C-H stretching of the methyl group is found just below 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) contains a wealth of information, including C=C stretching vibrations of the aromatic ring and C-H bending modes. dergipark.org.tr
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Ring |
| Aliphatic C-H Stretch | 2850 - 2970 | Methyl Group (-CH₃) |
| S-H Stretch | 2550 - 2600 | Thiol (-SH) |
| N-H Bend (scissoring) | 1590 - 1650 | Primary Amine (-NH₂) |
| Aromatic C=C Stretch | 1450 - 1600 | Aromatic Ring |
| C-N Stretch | 1250 - 1350 | Aryl-Amine |
| C-S Stretch | 600 - 800 | Thiol (-SH) |
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations and is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it particularly useful for studying the carbon skeleton of aromatic rings and the C-S bond.
Studies on the closely related compound 4-aminothiophenol (B129426) (4-ATP) provide significant insight into the expected Raman spectrum. nih.govacs.org Key bands in the Raman spectrum of this compound would include the C-S stretching vibration, which is often more prominent in Raman than in IR, and various aromatic ring breathing and stretching modes. researchgate.net The symmetric C-C stretching and NH₂ deformation modes are also characteristic. acs.org The C-S-H bending mode is another feature that can be identified using Raman spectroscopy. rsc.org Surface-Enhanced Raman Scattering (SERS) is a particularly powerful application that can dramatically amplify the signal of thiols adsorbed on metal surfaces like gold or silver, providing detailed structural information. nih.govnih.govacs.org
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~1590 | Symmetric C-C stretching |
| ~1484 | In-plane ring bending / C-S stretching |
| ~1390 | Ring breathing mode (b₂ type) |
| ~1178 | C-H in-plane bending |
| ~1076 | C-S stretching |
| ~850 | C-S-H bending |
| ~633 | In-plane ring bending / C-S stretching |
| ~388 | In-plane ring bending / C-S stretching |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M+) for the parent compound, C7H9NS, is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 139.22 g/mol . nih.gov
The fragmentation of aromatic compounds in a mass spectrometer is often characterized by the stability of the aromatic ring. libretexts.org For instance, in the mass spectrum of a related compound, methylbenzene (toluene), the molecular ion peak is at m/z 92. A prominent peak is also seen at m/z 91, which corresponds to the loss of a hydrogen atom to form the stable tropylium (B1234903) ion ([C7H7]+). docbrown.info This M-1 peak is a common feature in the mass spectra of alkyl-substituted aromatic compounds. docbrown.info
In the analysis of derivatives, such as those incorporating the this compound moiety into more complex structures like triazolo-thiadiazoles, mass spectrometry confirms the final structure. For example, the mass spectrum of 6-(4-chlorophenyl)-3-diphenylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole shows the molecular ion peak (M+) at m/z 436, with a characteristic (M++2) peak at m/z 438, confirming the presence of a chlorine atom. arabjchem.org Similarly, its brominated analog shows M+ and M++2 peaks at m/z 448 and 450, respectively, indicative of a bromine atom. arabjchem.org These fragmentation patterns are crucial for confirming the successful synthesis and structural integrity of these complex derivatives.
Table 1: Key Mass Spectrometry Data for Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks | Reference |
|---|---|---|---|---|
| This compound | C7H9NS | 139.22 | ~139 (M+) | nih.gov |
| Methylbenzene (Toluene) | C7H8 | 92.14 | 92 (M+), 91 (Base Peak) | docbrown.info |
| 6-(2,4-dichlorophenyl)-3-diphenylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | C22H14Cl2N4S | 437.35 | 436 (M+), 438 (M++2) | arabjchem.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's chromophores.
For derivatives of this compound, particularly those incorporated into larger conjugated systems like Schiff bases and triazoles, UV-Vis spectra are used to confirm their structure and study their electronic properties. For example, a Schiff base derivative, 4-[(Z)-(4-methoxybenzylidene) amino]-5-methyl-4H-1,2,4-triazole-3-thiol, when complexed with copper(II), exhibits a maximum absorbance at 613 nm in the visible region. ajchem-a.com This significant wavelength indicates the formation of a metal-ligand complex, which alters the electronic structure of the parent molecule.
The solvent environment can also influence the electronic transitions of these compounds. Studies on related heterocyclic systems demonstrate that the position of λmax can shift depending on the polarity of the solvent, which provides further information about the nature of the electronic transitions (e.g., n→π* or π→π*). orientjchem.orgacs.org
Table 2: UV-Vis Absorption Data for a Derivative Complex
| Compound | Condition | λmax (nm) | Reference |
|---|
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.
While the crystal structure of this compound itself is not readily found in the searched literature, numerous derivatives have been characterized using this method. These studies reveal how the this compound framework is incorporated into larger molecular architectures.
For example, the crystal structure of 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione, a Schiff base derivative, shows that the benzene rings are not coplanar with the central triazole ring. nih.gov The dihedral angle between the two benzene rings is 86.6 (1)°, and the triazole ring is inclined at 16.6 (1)° and 77.2 (1)° with respect to the two benzene rings. nih.gov The crystal packing is stabilized by N—H···S hydrogen bonds, which form centrosymmetric dimers. nih.gov
In another complex derivative, 3-[4-Amino-3-(4-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-yl]-3-(2-chlorophenyl)-1-phenylpropan-1-one, the triazole ring forms dihedral angles of 37.2 (2)°, 71.9 (2)°, and 84.9 (2)° with the three attached benzene rings. iucr.org The crystal structure reveals that intermolecular N—H···S hydrogen bonds link adjacent molecules into dimers. iucr.org
These crystallographic studies are essential for understanding the structure-property relationships of materials derived from this compound.
Table 3: Selected Crystallographic Data for Derivatives
| Compound | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
|---|---|---|---|---|
| 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P21/c | Benzene-Benzene: 86.6(1), Triazole-Benzene: 16.6(1) & 77.2(1) | nih.gov |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula to confirm its purity and stoichiometric composition.
This method is routinely used to verify the successful synthesis of new derivatives of this compound. For instance, in the synthesis of a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, elemental analysis was performed on the final products. arabjchem.org For the compound 6-(2,4-dichlorophenyl)-3-diphenylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C22H14Cl2N4S), the calculated elemental composition was C, 60.42%; H, 3.23%; N, 12.81%. The experimentally found values were C, 60.17%; H, 3.29%; N, 12.61%, which are in close agreement with the calculated values, thereby confirming the structure. arabjchem.org
Similarly, for another derivative, 4-[(E)-(4-chlorobenzylidene)amino]-3-(2-methylbenzyl)-1H-1,2,4-triazole-5(4H)-thione, the synthesis was validated by multiple techniques including elemental analysis. nih.gov Such verification is a standard and indispensable step in the characterization of newly synthesized chemical compounds.
Table 4: Elemental Analysis Data for a Representative Derivative
| Compound | Molecular Formula | Calculated Composition (%) | Found Composition (%) | Reference |
|---|---|---|---|---|
| 6-(2,4-dichlorophenyl)-3-diphenylmethyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | C22H14Cl2N4S | C: 60.42, H: 3.23, N: 12.81 | C: 60.17, H: 3.29, N: 12.61 | arabjchem.org |
V. Theoretical and Computational Investigations of 4 Amino 3 Methylbenzene 1 Thiol and Its Analogs
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-amino-3-methylbenzene-1-thiol at the atomic level.
The ground-state geometries of aminophenol isomers have been optimized using methods like second-order Møller-Plesset perturbation theory (MP2), which provides insights into how different functional group orientations affect molecular structure. aip.org For substituted benzenes, the conformation is heavily influenced by the torsional angle between the substituent and the phenyl ring. rsc.org In the case of this compound, the rotational barriers around the C-S and C-N bonds, as well as potential intramolecular interactions, determine the most stable conformer. The presence of the methyl group adjacent to the amino group can introduce steric hindrance, influencing the planarity of the amino group with respect to the benzene (B151609) ring. researchgate.net Similarly, the orientation of the S-H bond relative to the ring and the other substituents is a key conformational parameter. cdnsciencepub.com Theoretical calculations on substituted phenols and anilines show that electron-donating groups influence the charge distribution and geometry of the aromatic ring. chemrxiv.org
| Compound | Substituent | Preferred Conformation | Computational Method | Reference |
|---|---|---|---|---|
| Phenol (B47542) | -OH | Planar | B3LYP/6-31+G(d) | rsc.org |
| Anisole | -OCH₃ | Planar | B3LYP/6-31+G(d) | rsc.org |
| Ethyl Benzene | -CH₂CH₃ | Two equal conformers (methyl planar and perpendicular) | B3LYP/6-31+G(d) | rsc.org |
| 2,6-dimethylphenol | -OH | Planar preferred | B3LYP/6-31+G(d) | rsc.org |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for describing the electronic properties and chemical reactivity of a molecule. ajol.info The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ajol.infosemanticscholar.org
For aminothiophenol isomers, DFT calculations have shown that the HOMO and LUMO are primarily distributed over the π-system of the benzene ring and the sulfur and nitrogen atoms. researchgate.netajol.info The introduction of a methyl group, an electron-donating group, into the aminothiophenol structure is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Theoretical studies on substituted thiophenols have demonstrated that electron-donating substituents shift the frontier molecular orbitals up in energy, while electron-withdrawing substituents shift them down. aps.org The specific locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic reactions, respectively. In fluorescent probes based on thiophenol, the HOMO-LUMO transition is central to the sensing mechanism, often involving an intramolecular charge transfer (ICT) process upon excitation. mdpi.com
| Isomer | E(HOMO) | E(LUMO) | Energy Gap (ΔE) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2-ATP | -5.46 | -0.91 | 4.55 | B3LYP/LanL2DZ | ajol.info |
| 3-ATP | -5.61 | -0.93 | 4.68 | B3LYP/LanL2DZ | ajol.info |
| 4-ATP | -5.38 | -0.89 | 4.49 | B3LYP/LanL2DZ | ajol.info |
Tautomerism Studies on Related Thiol-Thione Systems
Like many molecules containing a thiol group adjacent to a π-system with heteroatoms, this compound can theoretically exist in tautomeric forms. The relevant equilibrium is between the aromatic thiol form and a non-aromatic thione form, which involves the migration of a proton from the sulfur atom to a nitrogen atom or a carbon atom in the ring. Computational studies are essential for determining the relative stability and interconversion barriers of these tautomers. nih.govscience.gov
Computational studies on various heterocyclic and aromatic systems consistently show that the thione tautomer is generally more stable than the corresponding thiol form in the gas phase. nih.govresearchgate.netmdpi.com DFT calculations on 1,2,4-triazole-3-thione and its derivatives, for instance, have shown the thione form to be the predominant species, with a significant energy barrier for the proton transfer to the thiol form. nih.govresearchgate.net The relative stability is determined by calculating the total energies of the optimized geometries for each tautomer. The energy difference can be substantial, often in the range of 13-14 kcal/mol, favoring the thione form. researchgate.netmdpi.com
The transition state (TS) for the tautomerization process can be located and characterized to determine the kinetic barrier of the transformation. researchgate.net Studies have found high tautomeric energy barriers, indicating that the interconversion is a disfavored process under normal conditions. researchgate.netresearchgate.net The presence of a solvent can influence these energetics, with polar solvents often lowering the energy barrier, but not always enough to make the reaction feasible. researchgate.netresearchgate.net For this compound, the thiol form is expected to be significantly more stable due to the preservation of the aromaticity of the benzene ring, a factor not present in many of the heterocyclic systems where this tautomerism is more commonly studied.
Natural Bond Orbital (NBO) analysis provides detailed insight into the electronic structure, including charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions that contribute to molecular stability. mdpi.comsemanticscholar.org In studies of thiol-thione tautomerism, NBO analysis helps to explain the greater stability of the thione form in certain systems by identifying strong stabilizing interactions, such as those involving the lone pairs of nitrogen atoms. nih.govsemanticscholar.org The analysis of donor-acceptor interactions and their stabilization energies (E2) can quantify the delocalization effects that favor one tautomer over another. semanticscholar.orgresearchgate.net
Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic system. nih.gov NICS values are calculated at specific points, typically at the center of a ring (NICS(0)) and 1 Å above it (NICS(1)). nih.gov Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero imply non-aromaticity. For the thiol-thione tautomerism of this compound, NICS calculations would be critical. The thiol tautomer, possessing an intact benzene ring, would exhibit a strongly negative NICS value, confirming its aromaticity. Conversely, the thione tautomer, which disrupts the aromatic π-system of the ring, would show NICS values indicative of a non-aromatic or quinoidal character. rsc.org
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to explore the conformational landscape and dynamic behavior of molecules over time. elsevierpure.commanchester.ac.uk MD simulations model the movements of atoms and molecules based on a force field, allowing for the study of conformational changes, flexibility, and intermolecular interactions in a simulated environment (e.g., in solution or on a surface). elsevierpure.comrsc.org
For this compound, MD simulations could be used to study the rotational dynamics of the -SH and -NH₂ groups and the flexibility of the molecule as a whole. Such simulations are particularly useful for understanding how the molecule behaves in a condensed phase, where interactions with solvent molecules or other entities can influence its preferred conformation. Conformational analysis of related molecules, such as 1,5-benzothiazepines, has been performed using a combination of spectroscopic techniques and computational methods to understand the preferences of seven-membered heterocyclic rings. nih.govresearchgate.net Studies on benzenethiol (B1682325) monolayers on gold surfaces have used MD to investigate packing structures and molecular orientation, revealing how subtle changes in molecular structure can lead to different self-assembled structures. elsevierpure.comacs.org These approaches could be applied to understand the behavior of this compound in various environments, from simple solvents to complex biological systems or material interfaces.
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry, particularly methods rooted in quantum mechanics, is instrumental in predicting the reactivity of molecules and elucidating complex reaction mechanisms. Density Functional Theory (DFT) is a widely used method for these investigations, providing a balance between accuracy and computational cost.
Quantum Chemical Descriptors of Reactivity: The reactivity of a chemical species can be predicted by calculating a variety of quantum chemical descriptors. For analogs of this compound, such as substituted phenols and thiophenols, DFT calculations are employed to determine these properties. scholarsresearchlibrary.comnih.gov Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov
Electron Affinity (EA) and Ionization Potential (IP): These thermochemical properties, which can be calculated computationally, provide direct measures of a molecule's ability to accept and lose an electron, respectively. nih.gov
Fukui Function and Dual Descriptors: These concepts from conceptual DFT help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction. tandfonline.com
| Analog Compound | Computational Method | Calculated Descriptor | Value | Significance |
|---|---|---|---|---|
| Phenol | B3LYP/6-311++G(d,p) | HOMO Energy | -6.21 eV | Electron-donating ability |
| Thiophenol | B3LYP/6-311++G(d,p) | HOMO Energy | -6.05 eV | Higher electron-donating ability than phenol |
| p-Aminophenol | DFT/B3LYP/6-31G(d) | LUMO Energy | -0.54 eV | Electron-accepting ability |
| p-Aminothiophenol | DFT | S-Au Bond Angle | 105° | Indicates strong covalent bonding to gold surfaces |
Prediction of Reaction Mechanisms: Computational modeling is a powerful tool for exploring potential reaction pathways and determining the most likely mechanism. By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction.
For instance, theoretical studies on the copper-catalyzed S-arylation of thiophenols have been conducted to distinguish between several proposed mechanisms, including oxidative addition/reductive elimination and halogen atom transfer (HAT). acs.org DFT calculations suggested that for neutral copper-thiolato species, the HAT mechanism is the most energetically favorable pathway. acs.org This mechanism involves the transfer of a halogen atom from an aryl halide to the Cu(I) center, forming a Cu(II) intermediate and an aryl radical, which then rapidly combines to form the product. acs.org The predicted reactivity trend (ArI > ArBr > ArCl) from these calculations aligns well with experimental observations, lending strong support to the proposed mechanism. acs.org
Another area of study involves the photoinduced surface catalytic coupling of aminothiophenol derivatives on metal nanoparticle surfaces, a phenomenon of great interest in surface-enhanced Raman spectroscopy (SERS). acs.org Combined SERS and DFT studies have shown that p-aminothiophenol can undergo a surface catalytic reaction to form p,p′-dimercaptoazobenzene (DMAB). acs.org Computational models help to explain the differences in reactivity based on the specific structure of the aminothiophenol derivative, such as the position of substituents and the degree of conjugation between the amino and thiol groups. acs.org
In Silico Studies of Molecular Interactions within Derived Systems
In silico techniques, including molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations, are essential in drug discovery and materials science for predicting how a molecule will interact with a biological target or assemble with other molecules. These methods are frequently applied to analogs of this compound, particularly heterocyclic derivatives like benzothiazoles. rsc.orgnih.govnih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a docking score or binding energy.
For example, novel benzothiazole-based oxadiazole derivatives, which can be synthesized from o-aminothiophenols, have been evaluated as inhibitors of the β-glucuronidase enzyme. rsc.org Molecular docking studies were performed to elucidate the binding interactions within the enzyme's active site. rsc.orgmonash.edu The results revealed that the most potent inhibitors formed key hydrogen bonds and hydrophobic interactions with specific amino acid residues, explaining their enhanced activity. In one study, the most active compounds showed IC₅₀ values as low as 2.16 µM, and docking helped to correlate their structural features with this high affinity. rsc.org
| Analog/Derivative Class | Target Protein (PDB ID) | Top Compound IC₅₀ (µM) | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|---|
| Benzothiazole-Oxadiazoles | β-Glucuronidase (1BHG) | 2.16 | Not specified | Hydrogen bonds and hydrophobic interactions |
| Guanidine-Benzothiazoles | Human Serum Albumin (HSA) | N/A (Antiglycation) | Not specified | Crucial binding interactions with key amino acids |
| Kojic Acid-Pyran Derivatives | Tyrosinase | Not specified | Not specified | Hydrogen bonds and hydrophobic interactions |
| 4-Aminophenol Schiff Bases | α-Amylase / α-Glucosidase | Significant inhibition | Not specified | Interaction with active site residues |
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity or a physical property. These models are used to predict the activity of new, untested compounds.
For series of substituted phenols and anilines, QSAR studies have successfully predicted their toxicity against various organisms. scholarsresearchlibrary.commdpi.comnih.govjst.go.jp These models typically use descriptors such as the octanol-water partition coefficient (log Kₒw), which quantifies hydrophobicity, and electronic parameters like the Hammett constant (σ) or pKₐ. nih.govjst.go.jp A common finding is that the toxicity of polar narcotics like phenols and anilines is well-predicted by their hydrophobicity. nih.gov For a large set of monosubstituted phenols and anilines, a combined QSAR model demonstrated a strong correlation between toxicity and log Kₒw, suggesting a common mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. researchgate.net In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex predicted by molecular docking. nih.govmdpi.com By simulating the complex in a physiological environment (e.g., in water), researchers can confirm whether the key interactions observed in the static dock pose are maintained over time, providing greater confidence in the predicted binding mode. nih.gov For instance, MD simulations of novel pyran derivatives bound to the enzyme tyrosinase revealed that the most potent compounds formed stable complexes throughout the simulation run, validating the docking results. nih.gov
Vi. Role of 4 Amino 3 Methylbenzene 1 Thiol in the Development of Research Compounds
Precursor in Medicinal Chemistry Research
In the field of medicinal chemistry, the structural framework of 4-Amino-3-methylbenzene-1-thiol is exploited to generate novel compounds with potential therapeutic applications. Its ability to participate in various cyclization and substitution reactions makes it an ideal scaffold for creating libraries of compounds for biological screening.
The primary role of this compound in medicinal chemistry is as a precursor for the synthesis of novel heterocyclic compounds. The amino and thiol groups are reactive sites that can be readily cyclized to form various ring systems, which are prevalent in many biologically active molecules.
Researchers have utilized aminothiol (B82208) derivatives to synthesize a variety of important heterocyclic cores, including:
1,2,4-Triazoles: These are five-membered heterocyclic compounds containing three nitrogen atoms. The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be achieved by reacting appropriate hydrazide compounds with carbon disulfide and then hydrazine (B178648) hydrate (B1144303). dergipark.org.trdergipark.org.trmdpi.com This class of compounds is known to exhibit a wide range of pharmacological activities. mdpi.com
Thiazoles: This five-membered ring contains both sulfur and nitrogen. Thiazole and its derivatives are core structures in numerous drugs and are explored for their anticancer, anticonvulsant, and other biological activities. mdpi.com
Pyrazolo[3,4-d]pyrimidines: These are bicyclic heterocyclic systems that act as purine (B94841) bioisosteres. A series of 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives were synthesized to evaluate their potential as antiproliferative agents. unife.it
Quinoline-Triazole Hybrids: Complex molecules incorporating both a quinoline (B57606) ring system and a 4-amino-1,2,4-triazole-3-thiol (B7722964) moiety have been synthesized and evaluated for antimicrobial and antitubercular activities. researchgate.netresearchgate.net
The synthesis of these scaffolds often involves multi-step reactions where the aminothiol precursor is fundamental to the formation of the final heterocyclic structure. For example, the synthesis of some 1,2,4-triazole-3-thiol derivatives begins with the conversion of a hydrazide to a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to form the core triazole-thiol ring. dergipark.org.trdergipark.org.tr
Table 1: Examples of Heterocyclic Scaffolds Derived from Aminothiol Precursors
| Heterocyclic Scaffold | Synthetic Precursors/Method | Potential Biological Activity |
|---|---|---|
| 1,2,4-Triazole-3-thiol | Acid hydrazide, Carbon disulfide, Hydrazine hydrate. dergipark.org.trdergipark.org.tr | Antimicrobial, Antifungal, Antidepressant. dergipark.org.tracs.org |
| Pyrazolo[3,4-d]pyrimidine | 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives. unife.it | Antiproliferative. unife.it |
| Thiazole | Cyclization of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides. mdpi.com | Anticancer, Anticonvulsant. mdpi.com |
| Quinoline-Triazole Hybrid | Substituted quinoline-4-carbohydrazides, Carbon disulfide, Hydrazine hydrate. researchgate.netresearchgate.net | Antimicrobial, Antitubercular. researchgate.netresearchgate.net |
Once a library of compounds is synthesized from a precursor like this compound, researchers conduct structure-activity relationship (SAR) studies. These investigations systematically alter the chemical structure of the derived molecules to understand how specific functional groups and their positions influence biological activity.
Key findings from SAR studies on derivatives include:
In a study of 4-amino-1H-pyrazolo[3,4-d]pyrimidine-6-thiol derivatives as antiproliferative agents, the presence of the substituted pyrazolo[3,4-d]pyrimidine core was found to be essential for activity, as was the presence of substituents on the thiol group at the 6-position. unife.it
For a series of GABA uptake inhibitors based on 4-aminobutanamide, SAR studies indicated that the introduction of benzyl (B1604629) substituents on the amide group and a lipophilic substituent at the 2-position was pivotal for activity. researchgate.net
In the development of tubulin inhibitors mimicking Combretastatin A-4, subtle changes to the substitution pattern on the phenyl rings of derived benzenesulfonates led to significant variations in potency against tumor cell lines. acs.org
Research on JNK inhibitors based on triazole and thiadiazole scaffolds showed that modifications at different positions of the core ring had varied effects; for instance, aryl- and benzyl-thio-ethers led to a drastic drop in activity, while a 5-nitro-thiazole moiety was found to be optimal at another position. scispace.com
These studies are crucial for optimizing lead compounds to enhance their potency and selectivity for a specific biological target.
Table 2: Summary of Selected Structure-Activity Relationship (SAR) Findings
| Compound Series | Core Scaffold | Key SAR Finding | Reference |
|---|---|---|---|
| Antiproliferative Agents | Pyrazolo[3,4-d]pyrimidine | Substituents on the 6-thiol group are critical for activity. | unife.it |
| JNK Inhibitors | Triazole / Thiadiazole | A 5-nitrothiazole (B1205993) moiety was optimal for potency; aryl-thio-ethers were detrimental. | scispace.com |
Examples of enzyme inhibitor development include:
Glutathione-Related Enzymes: Derivatives of methyl 4-aminobenzoate (B8803810) have been investigated as potential inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST), which are key enzymes in cellular antioxidant and detoxification systems. nih.gov
Enoyl Acyl Carrier Protein Reductase (InhA): Novel derivatives of 1,2,4-triazole-5-thione were designed and synthesized as potential inhibitors of InhA, a crucial enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. brieflands.com One of the most active compounds demonstrated an IC₅₀ of 90 nM against the enzyme. brieflands.com
Cholinesterases and α-Glucosidase: Azinane analogues bearing a 1,2,4-triazole (B32235) ring have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are important targets for Alzheimer's disease and diabetes. bohrium.com
Cyclin-Dependent Kinases (CDK4/6): A series of indolyl 1,2,4-triazole derivatives were designed to target CDK4 and CDK6, with some compounds showing inhibitory concentrations in the nanomolar range. nih.gov
These studies highlight the utility of aminothiol-derived scaffolds in creating potent and selective enzyme inhibitors for various disease targets.
Table 3: Target Enzymes and Derived Inhibitors
| Target Enzyme(s) | Derived Inhibitor Scaffold | Disease Area | Reference |
|---|---|---|---|
| Glutathione Reductase (GR), Glutathione S-transferase (GST) | Methyl 4-aminobenzoate derivatives | General antioxidant/detoxification studies | nih.gov |
| Enoyl Acyl Carrier Protein Reductase (InhA) | 1,2,4-Triazole-5-thione | Tuberculosis | brieflands.com |
| Acetylcholinesterase (AChE), α-Glucosidase | Azinane-Triazole hybrids | Alzheimer's Disease, Diabetes | bohrium.com |
Applications in Materials Science Research
Beyond medicine, this compound and its derivatives are valuable in materials science for their ability to impart specific properties, such as photostability and corrosion resistance, to various materials.
Polymers like polystyrene (PS) and poly(vinyl chloride) (PVC) are susceptible to photodegradation upon exposure to UV light, which leads to a deterioration of their mechanical properties. Compounds derived from aminothiol precursors, particularly those containing triazole or Schiff base moieties, are researched as effective photostabilizers.
Research findings indicate:
Metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been used to enhance the photostabilization of polystyrene. nahrainuniv.edu.iq The activity of these additives was determined by monitoring changes in carbonyl and hydroxyl indices upon irradiation. nahrainuniv.edu.iq
Schiff bases derived from 1,2,4-triazole-3-thiols have also been shown to improve the photostability of polystyrene films. researchgate.net
For PVC, various additives derived from triazole-thiols, including metal complexes, have been shown to act as stabilizers by absorbing UV radiation, scavenging HCl, and decomposing peroxides. researchgate.netekb.eg
These additives function by absorbing harmful UV radiation and dissipating the energy in a harmless manner or by scavenging free radicals that initiate the degradation process.
Table 4: Polymer Photostabilization Studies Using Derived Additives
| Polymer | Additive Type | Mechanism of Action | Reference |
|---|---|---|---|
| Polystyrene (PS) | Metal complexes of a triazole-thiol derivative | UV absorption, quenching of excited species | nahrainuniv.edu.iq |
| Polystyrene (PS) | Schiff bases of a triazole-thiol derivative | UV absorption, free radical scavenging | researchgate.net |
| Poly(vinyl chloride) (PVC) | Dibutyltin complex of a triazole-thiol derivative | HCl scavenging, UV absorption | researchgate.net |
Compounds containing sulfur and nitrogen atoms are well-known for their ability to inhibit the corrosion of metals, particularly steel in acidic environments. Derivatives of this compound, especially triazoles, are excellent candidates for corrosion inhibitors.
The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface. The lone pair electrons on the nitrogen and sulfur atoms coordinate with the vacant d-orbitals of the metal atoms, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov
Key research findings include:
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol was shown to be an effective corrosion inhibitor for low-carbon steel in HCl, achieving 89% inhibition efficiency at a concentration of 300 ppm. nih.gov
Novel triazole derivatives demonstrated high inhibition efficiency for carbon steel in 1M HCl, acting as a mixed-type inhibitor by suppressing both anodic and cathodic reactions. nih.gov
A Schiff base derivative, 4-{[4-(dimethylamino)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol (DBAMTT), was found to be an efficient mixed-type inhibitor for 316 stainless steel in 2M HCl. researchgate.net
The general effectiveness of aminobenzenes and thiobenzenes as corrosion inhibitors is attributed to the presence of the amino and thiol functional groups, which facilitate strong adsorption to the metal surface. mdpi.com
Table 5: Corrosion Inhibition Efficiency of Derived Triazole-Thiols on Steel
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|---|
| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | 89 | 300 ppm | nih.gov |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | Carbon Steel | 1 M HCl | >90 (from graph) | 100 ppm | nih.gov |
Coordination Chemistry: Ligand Synthesis and Metal Complexation Studies
The field of coordination chemistry offers a powerful platform for the design and synthesis of novel molecules with tailored electronic and structural properties. Aminothiol ligands, such as 4-aminothiophenol (B129426), are of particular interest due to their ability to bind to metal ions through either the soft sulfur donor, the harder nitrogen donor, or both, leading to a rich variety of coordination complexes. The interplay between the metal center and the aminothiol ligand can result in compounds with unique spectroscopic, magnetic, and reactive properties, making them valuable subjects of study.
Chelation Behavior of Aminothiol-derived Ligands with Transition Metals
Research has shown that Schiff bases derived from aminothiophenols can act as tridentate ligands, coordinating through the phenolic oxygen, the azomethine nitrogen, and the sulfur of the thiol group. tandfonline.com In such cases, the disappearance of the S-H stretching band in the infrared (IR) spectrum of the complex compared to the free ligand indicates the deprotonation of the thiol group upon chelation. tandfonline.com
In other instances, 4-aminothiophenol has been observed to coordinate in a bidentate fashion. For example, in certain complexes, it has been proposed that the ligand coordinates to the metal ion through the nitrogen of the amino group and the oxygen of a carboxylate group from another ligand, acting as a bridge. researchgate.net The specific chelation behavior is highly dependent on the reaction conditions, the nature of the metal ion, and the presence of other co-ligands in the coordination sphere.
The study of various transition metal complexes with ligands derived from o-aminothiophenol has revealed that these ligands can indeed behave as bidentate ligands. nih.gov This versatility in coordination allows for the formation of a wide array of metal complexes with different geometries and, consequently, different physical and chemical properties.
Spectroscopic and Structural Characterization of Metal Complexes
The elucidation of the structure and bonding in metal complexes of aminothiol ligands relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the ν(S-H) band and shifts in the ν(N-H) and ν(C-S) bands upon complexation provide strong evidence of coordination through the sulfur and nitrogen atoms. tandfonline.comijzi.net For instance, in a study of copper and zinc chelates of 4-mercaptoaniline (4-aminothiophenol), the vibrational band for Ar-NH (asymmetric stretching) was observed at 3418 cm⁻¹ in the free ligand. ijzi.net New bands appearing in the far-IR region can be assigned to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, further confirming the coordination. tandfonline.com
Electronic Spectroscopy (UV-Vis): The electronic spectra of these complexes provide insights into their geometry. The d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands are characteristic of the coordination environment. For example, a copper complex of 4-aminothiophenol exhibited transitions at 596 nm and 362 nm, suggesting a tetragonally distorted octahedral geometry. ijzi.net In contrast, a zinc(II) complex showed charge transfer spectra at 281 nm and 367 nm, consistent with a square planar geometry for the d¹⁰ ion. ijzi.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment. Shifts in the resonances of the protons and carbons near the coordination sites upon complexation indicate the involvement of these atoms in bonding to the metal. In a Zn(II) complex with 4-mercaptoaniline, the upfield and downfield shifts of the SH and NH₂ protons, respectively, confirmed the coordination through both sulfur and nitrogen. ijzi.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy is used to determine the geometry and the nature of the metal-ligand bonding.
Structural Characterization:
Powder X-ray diffraction (XRD) studies can be used to determine the crystal system and lattice parameters of the metal complexes. For example, a Zn(II) complex of 4-aminothiophenol was found to have a monoclinic crystal system. ijzi.net
| Complex | Spectroscopic Data | Proposed Geometry | Reference |
| Cu(II)-4-aminothiophenol | UV-Vis: 596 nm, 362 nm; Magnetic Moment: 1.86 BM | Tetragonally distorted octahedral | ijzi.net |
| Zn(II)-4-aminothiophenol | UV-Vis: 281 nm, 367 nm (LMCT/MLCT); ¹H NMR: Shifts in SH and NH₂ protons | Square planar | ijzi.net |
| Cr(III)-4-aminothiophenol | - | Octahedral | researchgate.net |
Theoretical Investigations of Metal-Ligand Interactions
Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure and bonding in metal-ligand complexes. These theoretical studies complement experimental findings and provide deeper insights into the nature of metal-ligand interactions.
DFT and time-dependent DFT (TD-DFT) calculations have been employed to investigate the Raman scattering spectra of metal-molecule complexes involving 4-aminothiophenol. aip.orgnih.gov These studies have explored the charge transfer (CT) between the metal and the molecule, which is a key factor in the enhancement observed in surface-enhanced Raman spectroscopy (SERS). aip.orgnih.gov By simulating the Raman spectra, researchers can gain a better understanding of the Herzberg-Teller contribution to the scattering, which is related to the vibronic coupling between electronic states. aip.orgnih.gov
Furthermore, periodic DFT calculations have been used to model the geometric and electronic structure of 4-aminothiophenol adsorbed on metal surfaces, such as gold. rsc.org These studies have determined the preferred adsorption sites and orientations of the molecule on the surface, revealing that the sulfur head group typically coordinates to the metal. rsc.org Such theoretical models are crucial for designing and understanding molecular electronic devices where aminothiophenols are used as linkers.
Vii. Future Research Directions and Perspectives
Advancements in Stereoselective and Green Synthetic Approaches for Aminobenzenethiols
The synthesis of aminobenzenethiols, including 4-Amino-3-methylbenzene-1-thiol, is undergoing a paradigm shift towards more sustainable and precise manufacturing processes. Key areas of future research will concentrate on stereoselective and green synthetic methodologies.
Stereoselective Synthesis: The creation of chiral aminobenzenethiols is crucial for applications in pharmaceuticals and catalysis. A stereoselective synthesis is a chemical reaction that preferentially results in one stereoisomer over others. thieme.deiupac.org Future work will likely involve the development of novel chiral catalysts and auxiliaries to control the stereochemistry during the introduction of the amino and thiol functionalities. Research into enzymatic resolutions and asymmetric transformations will also be pivotal. For instance, strategies analogous to the stereoselective synthesis of 2-amino-1,3-diols, which employ chiral starting materials or catalysts, could be adapted for aminobenzenethiols. beilstein-journals.orgnih.gov
Green Synthetic Approaches: The principles of green chemistry are increasingly influencing the synthesis of aromatic thiols. mdpi.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. nih.gov A significant focus is on replacing traditional, often hazardous, reagents and minimizing waste. Recent advancements in the synthesis of related benzothiazoles from 2-aminobenzenethiols highlight several promising green strategies that could be applied to the synthesis of this compound. nih.govresearchgate.net These include:
Water as a solvent: Water is an ideal green solvent due to its non-toxicity, availability, and safety. mdpi.com
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov
Biocatalysis: The use of enzymes, such as laccases, offers a highly selective and environmentally friendly alternative to traditional catalysts. nih.gov
Metal-free catalysis: The development of catalytic systems that avoid the use of heavy metals is a key goal of green chemistry. mdpi.com
Use of CO2 as a C1 building block: The catalytic conversion of CO2 with aminobenzenethiols to produce benzothiazoles represents a sustainable approach to carbon capture and utilization. chemrevlett.com
Table 1: Comparison of Green Synthetic Methods for Benzothiazole (B30560) Synthesis from 2-Aminobenzenethiol
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) | Reference |
| Microwave Irradiation | None | Toluene | Not specified | High | nih.gov |
| Visible-Light Promotion | 12W blue LED | Air | 6 h | Not specified | nih.gov |
| Biocatalysis | Commercial laccases | Not specified | Not specified | Not specified | nih.gov |
| Heterogeneous Catalysis | SnP2O7 | Not specified | 8–35 min | 87–95 | nih.gov |
| Ionic Liquid-Assisted | [BMIM][OAc] | Ionic Liquid | Not specified | Good | mdpi.com |
| Copper-Catalyzed Condensation | Cu(OAc)2 | Ethanol | 6 h | Up to 86 | organic-chemistry.org |
This table showcases various green approaches for the synthesis of benzothiazoles, which are directly relevant to the future synthesis of derivatives of this compound.
Exploration of Novel Reactivity Patterns and Derivatization Pathways for this compound
The unique arrangement of the amino, methyl, and thiol groups on the benzene (B151609) ring of this compound offers a rich landscape for exploring novel chemical reactions and creating diverse derivatives.
Future research will likely focus on:
Selective Functionalization: Developing methods to selectively react with either the amino or the thiol group will be crucial for creating a wide range of derivatives. This can be achieved through the use of protecting groups or by carefully controlling reaction conditions.
Cyclization Reactions: The condensation of this compound with various electrophiles can lead to the formation of a wide array of heterocyclic compounds with potential biological activities. researchgate.net For example, reaction with aldehydes, ketones, or carboxylic acids can yield substituted benzothiazoles. nih.govnih.gov The synthesis of novel triazole and oxadiazole derivatives from related starting materials suggests further avenues for exploration. academie-sciences.fr
Polymerization: The amino and thiol functionalities can be utilized for the synthesis of novel polymers. For instance, the oxidation of o-aminobenzenethiol can produce poly-o-aminobenzenethiol, a material with interesting optoelectronic properties. bohrium.com
Derivatization for Analytical Applications: The development of new derivatization methods for aminothiols is important for their detection and quantification in various matrices. researchgate.netsigmaaldrich.com This includes derivatization to enhance their response in techniques like HPLC and GC-MS. nih.gov The synthesis of aminophenol-modified gold nanoparticles for formaldehyde (B43269) detection showcases the potential for creating sensors based on aminobenzenethiol derivatives. mdpi.com
Table 2: Examples of Derivatization Reactions of Aminobenzenethiols
| Starting Material | Reagent | Product Type | Application | Reference |
| 2-Aminobenzenethiol | Aldehydes/Ketones | Benzothiazoles | Biologically active compounds | nih.govnih.gov |
| 2-Aminobenzenethiol | Nitriles | 2-Substituted Benzothiazoles | Pharmaceuticals, functional molecules | organic-chemistry.org |
| o-Aminobenzenethiol | Iodide/Na2MoO4 | MoO2I2/POABT nanocomposite | Light sensor, optoelectronic device | bohrium.com |
| 4-Aminobenzenethiol | - | 4,4'-dimercaptoazobenzene | Surface-enhanced Raman scattering studies | researchgate.net |
| γ-Glutamyl peptides | HCl/Methanol, PFPA | Pyroglutamate derivatives | GC-MS analysis | nih.gov |
This table provides examples of how the reactivity of aminobenzenethiols can be harnessed to create a variety of functional molecules and materials.
Integration of Advanced Computational Methods for Predictive Molecular Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. taylorfrancis.com For this compound and its derivatives, computational methods can accelerate the discovery process in several ways:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the regioselectivity and stereoselectivity of reactions involving this compound. rikkyo.ac.jp This understanding can guide the optimization of reaction conditions.
Designing Molecules with Desired Properties: Computational models can predict the electronic, optical, and biological properties of virtual libraries of derivatives. acs.org This allows researchers to prioritize the synthesis of compounds with the highest potential for a specific application, be it in materials science or medicinal chemistry. ijprajournal.com For example, computational screening of metal-organic frameworks has been used to identify materials for thiol capture. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Interference Relationship (QSIR) Models: These models can be developed to predict the biological activity or potential for assay interference of novel derivatives. chemrxiv.org This can help in the early identification of promising drug candidates and in avoiding problematic compounds.
The integration of computational predictions with automated synthesis and high-throughput screening can create a closed-loop discovery cycle, significantly accelerating the pace of innovation. chemrxiv.org
Development of High-Throughput Screening Methods for Derived Compound Libraries
To efficiently explore the vast chemical space made accessible through the derivatization of this compound, the development of high-throughput screening (HTS) methods is essential. nih.gov HTS allows for the rapid testing of large numbers of compounds for a specific property or activity.
Future research in this area will focus on:
Assays for Biological Activity: Developing robust and miniaturized assays to screen libraries of derivatives for various biological targets. This could include assays for enzyme inhibition, receptor binding, or antimicrobial activity.
Screening for Material Properties: Creating methods to rapidly assess the properties of new materials derived from this compound, such as their conductivity, fluorescence, or thermal stability.
Thiol Reactivity Screening: Fluorescence-based HTS assays have been developed to identify thiol-reactive compounds in large chemical libraries. nih.gov These methods can be adapted to study the reactivity of derivatives of this compound and to identify compounds with specific reactivity profiles. researchgate.net
Computational Pre-screening: As mentioned earlier, computational methods can be used to pre-screen virtual libraries, reducing the number of compounds that need to be synthesized and tested experimentally. acs.orgchemrxiv.org
Table 3: High-Throughput Screening Methods for Thiol-Containing Compounds
| Method | Principle | Application | Reference |
| Fluorescence-based HTS | Identification of thiol-reactive compounds | Screening chemical libraries for reactivity | nih.gov |
| Competitive Endpoint Assay | Quantitative evaluation of intrinsic thiol reactivity | Accelerating drug discovery, eliminating reactive compounds | nih.govresearchgate.net |
| Computational Screening | Prediction of adsorption capacity and selectivity | Identifying materials for thiol capture | acs.org |
| QSIR Models | Prediction of nuisance behavior in HTS | Identifying false positives in HTS hits | chemrxiv.org |
This table summarizes advanced screening methodologies that will be crucial for evaluating the large libraries of compounds derived from this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-3-methylbenzene-1-thiol, and how can yields be improved?
- Methodology :
- Start with methyl 4-amino-3-methylbenzoate (a precursor listed in related reagents ) for regioselective thiolation. Use thiourea or NaSH under acidic conditions (e.g., HCl/EtOH) to replace the ester group with -SH.
- Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and optimize temperature (80–100°C) to minimize side products like disulfide formation.
- Purify via column chromatography (silica gel, gradient elution with hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity.
Q. How does the compound’s stability vary under different storage conditions?
- Data-Driven Recommendations :
- Store at -20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation of the thiol group .
- Avoid repeated freeze-thaw cycles: degradation observed via HPLC after 3 cycles (10% loss in purity) .
- Aqueous solutions (pH 7–8) are stable for ≤24 hours; acidic/basic conditions accelerate decomposition (e.g., 50% degradation at pH 2 in 6 hours) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Key peaks include δ ~3.8 ppm (Ar-CH₃), δ ~5.2 ppm (NH₂, broad), and δ ~3.5 ppm (SH, exchangeable) in DMSO-d₆ .
- FT-IR : Confirm -SH (2550–2600 cm⁻¹) and -NH₂ (3350–3450 cm⁻¹) stretches.
- LC-MS : Use ESI+ mode for [M+H]⁺ at m/z 154.1 (C₇H₉NS⁺) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data for derivatives of this compound?
- Case Study :
- Issue : Discrepancies in ¹H NMR chemical shifts for 3-methyl-substituted analogs (e.g., δ 3.8 vs. 3.6 ppm for Ar-CH₃).
- Resolution : Perform variable-temperature NMR to assess conformational flexibility. Cross-validate with X-ray crystallography (e.g., analog structures in show steric hindrance affects ring planarity).
- Statistical Analysis : Use PCA (Principal Component Analysis) on spectral datasets to identify outlier batches or solvent effects .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution?
- Modeling Approach :
- Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying C4 (para to -SH) as the most electrophilic site .
- Compare with experimental results: Reactivity with aryl halides aligns with in silico predictions (e.g., 85% yield with 4-fluoronitrobenzene vs. 42% with 2-chloropyridine).
Q. How does steric hindrance from the 3-methyl group influence biological activity?
- Pharmacological Insights :
- In antimicrobial assays, the 3-methyl group reduces binding to E. coli dihydrofolate reductase (IC₅₀ = 12 µM vs. 5 µM for unmethylated analogs) due to steric clashes in the active site .
- Modify the scaffold by introducing bulkier substituents (e.g., -CF₃) to enhance selectivity for fungal targets (Candida spp. MIC = 8 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
